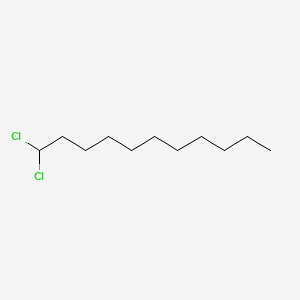
1,1-Dichloroundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first carbon of an undecane chain. This compound is known for its use in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the first carbon of the undecane chain .
Industrial Production Methods
Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure the selective chlorination at the first carbon position, minimizing the formation of other chlorinated isomers .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloroundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted undecanes, such as 1-hydroxyundecane or 1-amino-undecane.
Elimination Reactions: The major products are alkenes, such as undec-1-ene.
Aplicaciones Científicas De Investigación
1,1-Dichloroundecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dichloroundecane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroundecane: Similar structure but with chlorine atoms on the first and second carbons.
1,1-Dichlorodecane: Similar structure but with a shorter carbon chain.
1,1-Dichlorododecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloroundecane is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its reactivity and the ability to undergo selective reactions make it distinct from other chlorinated hydrocarbons .
Propiedades
Número CAS |
822-01-5 |
|---|---|
Fórmula molecular |
C11H22Cl2 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
1,1-dichloroundecane |
InChI |
InChI=1S/C11H22Cl2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |
Clave InChI |
RFXWQJUJSLODOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
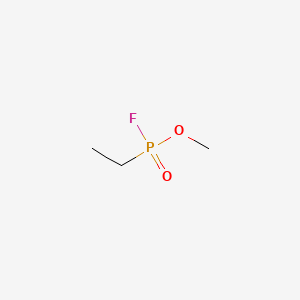
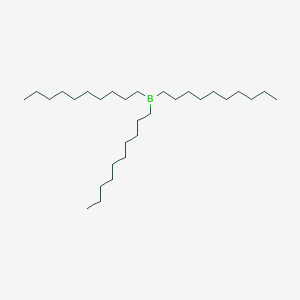
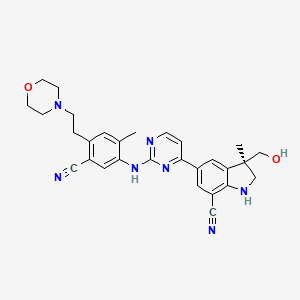
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
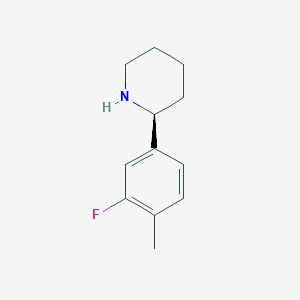
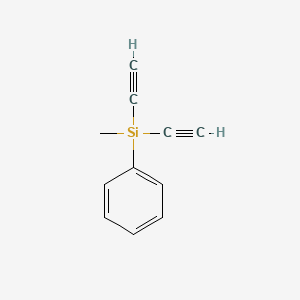
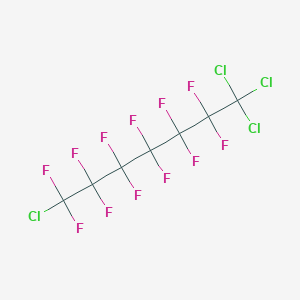

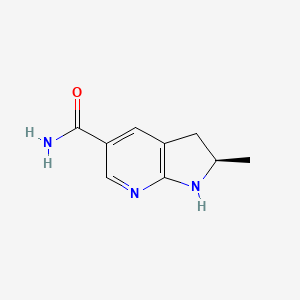
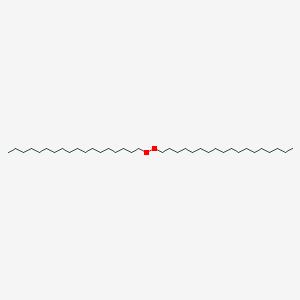
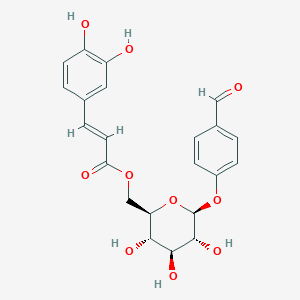
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
